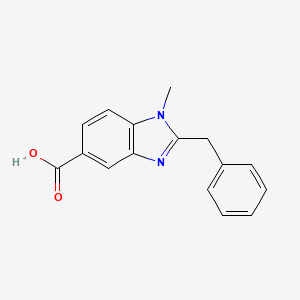

2-Benzyl-1-methylbenzimidazole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

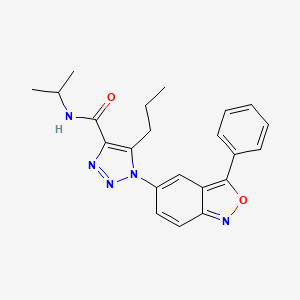

2-Benzyl-1-methylbenzimidazole-5-carboxylic acid is a compound that contains a benzimidazole moiety . Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of 1,2-aromatic diamines with alkyl or aryl carboxylic acids . One method involves the reaction of these compounds in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source . Another method involves a one-pot synthesis of indole, alkyl, and alpha-amino benzimidazoles through a novel HBTU-promoted methodology .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by a six-membered benzene ring fused to a five-membered imidazole ring . The imidazole ring is electron-rich, which allows it to bind to a variety of therapeutic targets .Chemical Reactions Analysis

Benzimidazole derivatives can undergo a variety of chemical reactions. For instance, the α-carbon belonging to a carboxylic acid can easily be halogenated via the Hell-Volhard-Zelinsky reaction . These compounds can also be converted into amines using the Schmidt reaction .科学的研究の応用

Analytical Chemistry Applications

Benzimidazole derivatives are utilized in analytical chemistry for developing sensitive and selective methods for detecting and quantifying pharmaceutical compounds. For instance, a high-performance liquid chromatography method was developed to determine mebendazole (a benzimidazole derivative) and its degradation product in pharmaceutical dosage forms, highlighting the precision and reliability of benzimidazole-based analytical methods (Al-Kurdi et al., 1999).

Materials Science

In materials science, benzimidazole derivatives have been employed in the synthesis of metal-organic frameworks (MOFs), which are promising materials for various applications, including catalysis, gas storage, and luminescence. For example, benzimidazole-5-carboxylate derivatives were used to assemble metal-organic frameworks with cadmium ions, resulting in structures with interesting luminescent properties (Yao et al., 2008).

Environmental Science

Benzimidazole compounds have also been explored for environmental applications, particularly in the degradation of pesticides and fungicides. A study on carbendazim (methyl 2-benzimidazolecarbamate) degradation by Rhodococcus erythropolis djl-11 demonstrated the potential of benzimidazole-degrading bacteria in bioremediation strategies to mitigate the environmental impact of widely used fungicides (Zhang et al., 2013).

Corrosion Inhibition

Theoretical studies on benzimidazole and its derivatives have shown their potential as corrosion inhibitors for metals in acidic environments. Density Functional Theory (DFT) calculations revealed the properties relevant to their action as corrosion inhibitors, offering insights into designing more efficient corrosion protection systems (Obot & Obi-Egbedi, 2010).

将来の方向性

Benzimidazole derivatives have shown promising applications in biological and clinical studies . They are being extensively explored and utilized by the pharmaceutical industry for drug discovery . Therefore, the future research directions could involve designing novel and potent benzimidazole-containing drugs .

作用機序

Target of Action

Benzimidazole derivatives are known to interact with a variety of biological targets . For instance, some benzimidazole derivatives have been reported to exhibit antibacterial action against S. aureus, Staphylococcus epidermidis, K. pneumoniae, and E. coli .

Mode of Action

Benzimidazole compounds generally act by interfering with carbohydrate metabolism and inhibiting the polymerization of microtubules . This disruption of cellular processes can lead to the death of the targeted cells.

Biochemical Pathways

Benzimidazole derivatives are known to interfere with the polymerization of microtubules, which are crucial components of the cell’s cytoskeleton . This interference can disrupt various cellular processes, including cell division and intracellular transport.

Result of Action

Based on the known actions of benzimidazole derivatives, it can be inferred that this compound may disrupt cellular processes by interfering with microtubule polymerization . This disruption can lead to cell death, providing a potential mechanism for the compound’s antibacterial activity .

特性

IUPAC Name |

2-benzyl-1-methylbenzimidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-18-14-8-7-12(16(19)20)10-13(14)17-15(18)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AICYRTAFWQHKFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)O)N=C1CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B2890427.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2890430.png)

![3-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-4-methyl-2-(phenylamino)-1,3-thiazol-3-ium ethanol bromide](/img/structure/B2890436.png)

![(5-Methylpyrazin-2-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2890437.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2890438.png)

![Methyl 2-(pyrazine-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2890439.png)

![[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2890440.png)

![(Z)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)but-2-enamide](/img/structure/B2890441.png)